molecular formula C16H23ClN2O2 B5907004 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide

4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide

Cat. No. B5907004
M. Wt: 310.82 g/mol
InChI Key: YUPGZBDGSZUTAO-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

BTK is a key component of the BCR signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide blocks BCR signaling and leads to apoptosis (programmed cell death) of B cells. This mechanism of action is similar to that of other BTK inhibitors, such as ibrutinib.
Biochemical and physiological effects:
In addition to its anti-tumor activity, 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines by macrophages and to reduce the activation of T cells. These effects may have implications for the treatment of autoimmune diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has several advantages for use in laboratory experiments. It is highly selective for BTK and has potent anti-tumor activity in preclinical models. However, it has some limitations as well. For example, it is a relatively new compound and its long-term safety has not been fully established. In addition, it may have off-target effects on other kinases, which could complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is the development of combination therapies with other anti-cancer agents, such as monoclonal antibodies or other kinase inhibitors. Another area of interest is the investigation of 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL). Finally, there is interest in exploring the potential of 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide for the treatment of autoimmune diseases, such as rheumatoid arthritis.

Synthesis Methods

The synthesis of 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves several steps, starting with the reaction of 4-chlorophenol with 1-bromo-4-(methylamino)butane to form 4-(4-chlorophenoxy)-N-methylbutan-1-amine. This intermediate is then reacted with piperidine to yield the final product, 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide.

Scientific Research Applications

4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK and significant anti-tumor activity. In a phase I clinical trial, 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide was well-tolerated and showed promising activity in patients with relapsed or refractory CLL and MCL.

properties

IUPAC Name

4-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-19-10-8-14(9-11-19)18-16(20)3-2-12-21-15-6-4-13(17)5-7-15/h4-7,14H,2-3,8-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPGZBDGSZUTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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